Pemetrexed impurity B

Catalog No.
S15735459
CAS No.
M.F
C40H40N10O13
M. Wt
868.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemetrexed impurity B

Product Name

Pemetrexed impurity B

IUPAC Name

2-[[4-[2-[2-amino-6-[2-amino-5-[2-[4-(1,3-dicarboxypropylcarbamoyl)phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid

Molecular Formula

C40H40N10O13

Molecular Weight

868.8 g/mol

InChI

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)

InChI Key

MYCCYMLLSPAQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Pemetrexed impurity B is a chemical compound associated with the synthesis of pemetrexed disodium, an antifolate drug used primarily in the treatment of certain types of cancer, including mesothelioma and non-small cell lung cancer. Pemetrexed itself is a multitargeted antifolate that inhibits multiple enzymes involved in folate metabolism, which is crucial for DNA synthesis and cell division. The presence of impurities such as pemetrexed impurity B can affect the efficacy and safety of the drug, making its identification and characterization essential in pharmaceutical manufacturing.

Pemetrexed impurity B can form during various stages of the synthesis of pemetrexed disodium. The primary reactions involved include:

  • Methylation Reactions: Pemetrexed impurity B may arise from methylation processes during the synthesis, particularly involving the N1-nitrogen of the dezazaguanine moiety through agents like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of bases such as N-methylmorpholine (NMM) .
  • Hydrolysis: Impurity formation can also occur through hydrolytic degradation of pemetrexed disodium under basic conditions, leading to various degradation products, including different diastereomers and other impurities .

While specific biological activity data for pemetrexed impurity B is limited, impurities in pharmaceutical compounds can potentially alter pharmacokinetics and pharmacodynamics. The primary drug, pemetrexed, exhibits significant biological activity by inhibiting thymidylate synthase and dihydrofolate reductase, which are critical for nucleotide synthesis in rapidly dividing cells . The impact of impurities like pemetrexed impurity B on these activities needs careful evaluation to ensure therapeutic efficacy.

The synthesis of pemetrexed impurity B involves several steps:

  • Starting Materials: The synthesis typically begins with precursors such as methyl 4-iodobenzoate and 3-buten-1-ol .
  • Reactions: The process may include multiple steps involving condensation reactions, methylation, and hydrolysis.
  • Purification: After synthesis, impurities are often separated using chromatographic techniques to ensure high purity levels necessary for pharmaceutical applications .

Recent studies have focused on developing more efficient synthetic routes that minimize waste and improve yields while isolating various impurities for characterization .

Pemetrexed impurity B primarily serves as a reference standard in quality control processes during the manufacture of pemetrexed disodium. Understanding its properties helps ensure that the final pharmaceutical product meets regulatory standards for purity and efficacy. Additionally, studying such impurities can provide insights into potential degradation pathways that may affect drug stability.

Interaction studies involving pemetrexed impurity B are crucial to understanding its impact on the biological activity of the main drug. These studies typically assess how impurities might influence:

  • Drug Efficacy: By examining whether the presence of impurities alters the inhibition profiles of key enzymes targeted by pemetrexed.
  • Toxicity Profiles: Evaluating any additional toxicological effects introduced by impurities during clinical use.

Such studies are essential for ensuring patient safety and drug effectiveness .

Pemetrexed impurity B shares structural similarities with several other compounds related to pemetrexed. These include:

Compound NameStructural FeaturesUnique Aspects
PemetrexedMultitargeted antifolate; inhibits multiple enzymesMain therapeutic agent in cancer treatment
N-Methyl PemetrexedMethylated derivative of pemetrexedPotentially altered pharmacological properties
Pemetrexed GlutamideGlutamic acid derivative of pemetrexedMay exhibit different solubility and stability
Dimeric ImpurityFormed through dimerization reactionsRepresents a mixture of diastereomers

Pemetrexed impurity B is unique due to its specific formation pathways during synthesis and its potential effects on drug quality and efficacy. Understanding these similarities helps in establishing quality control measures for pharmaceutical production.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

12

Exact Mass

868.27763137 g/mol

Monoisotopic Mass

868.27763137 g/mol

Heavy Atom Count

63

Dates

Last modified: 08-15-2024

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